1-(4-Fluorophenyl)-3-isopropylurea
Description
1-(4-Fluorophenyl)-3-isopropylurea is a substituted urea derivative characterized by a 4-fluorophenyl group attached to the urea nitrogen and an isopropyl group at the adjacent position. Urea derivatives are widely studied for their diverse applications, including agrochemicals, pharmaceuticals, and materials science.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECLQWPZOSSNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of Substituent Effects on Urea and Chalcone Derivatives
Metabolic Stability and Biotransformation
Fluorinated compounds often exhibit slower metabolism due to the strength of the C-F bond. In , fungal biotransformation of ezetimibe produced hydroxylated metabolites, but the 4-fluorophenyl group remained intact, suggesting resistance to oxidative degradation . This implies that 1-(4-Fluorophenyl)-3-isopropylurea may have superior metabolic stability compared to non-fluorinated analogs like BF-13, which contains a hydroxyl group prone to enzymatic modification .
Conformational and Structural Analysis
Isostructural compounds in , such as 4-(4-fluorophenyl)thiazole derivatives , exhibit planar molecular conformations except for perpendicular orientations of fluorophenyl groups, which may influence binding to biological targets . For 1-(4-Fluorophenyl)-3-isopropylurea, the para-fluorine’s electron-withdrawing effect could stabilize the urea carbonyl group, enhancing hydrogen-bonding interactions with enzymes or receptors compared to N,N'-bis(4-isopropylphenyl)urea (), where bulkier substituents might hinder binding .
Agrochemical Relevance
In pesticide chemistry (), urea derivatives like 1-isopropyl-3-phenylurea (BF-12) and BF-13 are documented, with substitution patterns affecting residual activity.
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